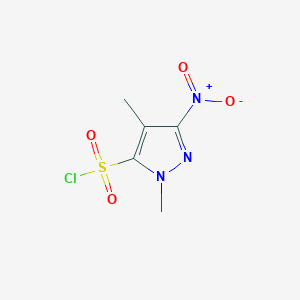
Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate
Overview
Description
Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate is a chemical compound with the molecular formula C6H4LiNO3. It is a white crystalline powder that is soluble in water and polar solvents. This compound is of interest due to its unique structure, which combines the properties of lithium ions and oxazole derivatives.
Mechanism of Action
Target of Action
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities
Mode of Action
The mode of action of oxazole derivatives can vary greatly depending on their specific structure and the functional groups they contain . Without specific information on “Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate”, it’s difficult to provide an accurate description of its mode of action.
Biochemical Pathways
Oxazole derivatives can affect a variety of biochemical pathways, depending on their specific targets . Again, without specific information on this compound, it’s hard to say which pathways it might affect.
Biochemical Analysis
Biochemical Properties
Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. These interactions can modulate signaling pathways and cellular responses, making it a valuable tool in studying cellular mechanisms .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of key signaling molecules such as MAPK and PI3K, leading to changes in gene expression and metabolic processes. These effects can vary depending on the cell type and the concentration of the compound used .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit glycogen synthase kinase-3 (GSK-3), resulting in altered gene expression and cellular responses. Additionally, it can activate certain transcription factors, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as neuroprotection and mood stabilization. At high doses, it can cause toxic effects, including renal and hepatic toxicity. These threshold effects highlight the importance of careful dosage management in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as GSK-3 and phosphoinositide 3-kinase (PI3K), influencing metabolic flux and metabolite levels. These interactions can lead to changes in energy metabolism and cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake and localization within cells, affecting its accumulation and activity. The compound’s distribution can influence its overall efficacy and cellular effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-oxazole derivatives, including 5-methyl-1,3-oxazole-2-carboxylate, can be achieved through various methods. One common approach involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . Another method involves the cyclization of β-hydroxy amides using reagents like DAST and Deoxo-Fluor .
Industrial Production Methods
Industrial production of lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as solvents has been explored to enhance the efficiency and recyclability of the process .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced derivatives.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, iodine for oxidation, and sodium borohydride for reduction . Reaction conditions vary depending on the desired product, with some reactions requiring polar solvents and others nonpolar solvents .
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring .
Scientific Research Applications
Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3-oxazole-2-carboxylic acid: Similar in structure but lacks the lithium ion.
Lithium 5-methyl-1,3-oxazole-2-carboxylate: A closely related compound with slight variations in the oxazole ring.
Other oxazole derivatives: Compounds like 2,5-disubstituted oxazoles and benzoxazoles share similar structural features.
Uniqueness
Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate is unique due to the presence of both lithium ions and the oxazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
lithium;5-methyl-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3.Li/c1-3-2-6-4(9-3)5(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSIKVDFPLHGBD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CN=C(O1)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4LiNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803609-17-7 | |
| Record name | lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanoate](/img/structure/B1435616.png)




![2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride](/img/structure/B1435623.png)



![1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid](/img/structure/B1435632.png)
